Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-3-4-6-5-7(11)15-10(12-6)13-8(14-15)9(16)17-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURHQWFVWFBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926244-77-1 | |
| Record name | methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the target compound . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Structure
The compound's structure can be represented as follows:
Antitumor Activity
Research has shown that derivatives of triazolo-pyrimidines exhibit significant antitumor activity. A study synthesized various triazolo[1,5-a]pyrimidine derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate demonstrated promising activity against several cancer types, suggesting its potential as a lead compound for developing new anticancer agents .
Kinase Inhibition
Triazole derivatives are recognized for their ability to inhibit specific kinases involved in cancer progression. This compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. The compound showed effective inhibition of CDK2, indicating its potential use in cancer therapies targeting cell proliferation pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Triazole derivatives have exhibited activity against various bacterial and fungal strains. Preliminary studies suggest that this compound could serve as a scaffold for developing new antimicrobial agents effective against resistant strains .
Antimalarial Activity
Recent investigations into the antimalarial potential of triazolo-pyrimidine derivatives highlighted that this compound exhibits activity against Plasmodium falciparum kinases. These kinases are essential for the survival of malaria parasites and represent promising targets for novel antimalarial drugs .
Microwave-Assisted Synthesis
A notable approach involves microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing environmental impact. This method allows for the rapid formation of the desired triazolo-pyrimidine structure under mild conditions .
Catalyst-Free Methods
Recent advancements have introduced catalyst-free methods for synthesizing triazolo derivatives efficiently. These methods utilize eco-friendly conditions and have been shown to produce high yields of this compound with minimal by-products .
Case Study 1: Antitumor Activity Evaluation
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was administered at varying concentrations. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Kinase Inhibition Profile
A comprehensive kinase inhibition assay was conducted to evaluate the efficacy of this compound against CDK2 and other kinases. The compound demonstrated selective inhibition with an IC50 value significantly lower than many existing inhibitors.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar structure, known for its CDK inhibitory activity.
Uniqueness
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and other enzymes makes it a valuable compound in medicinal chemistry research .
Biological Activity
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₈H₉ClN₄
- IUPAC Name : this compound
- CAS Number : 917747-66-1
The compound's structure includes a triazole ring fused with a pyrimidine system, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. A general synthetic route includes:
- Formation of the Triazole Ring : Reacting 3-amino-1,2,4-triazole with suitable carbonyl compounds.
- Pyrimidine Fusion : Cyclization reactions that incorporate chlorinated substituents to form the pyrimidine structure.
- Carboxylation : Introducing the carboxylate group through esterification or similar reactions.
Antitumor Activity
Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit notable antitumor properties. For instance:
- Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells through cell cycle arrest and inhibition of key signaling pathways such as EGFR and VGFR2.
- Case Studies : In vitro studies demonstrated that certain derivatives significantly inhibited tumor growth in various cancer cell lines (IC50 values ranging from 0.3 to 24 µM) .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Inhibitory |
| 5i | VGFR2 | 7.6 | Inhibitory |
| 7a | α7 nAChR | 0.14 | Potent Modulator |
Neuropharmacological Activity
This compound has shown promise as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly α7 nAChRs:
- In Vitro Studies : The compound exhibited significant modulation activity with an EC50 value indicating effective receptor activation .
Safety and Toxicity
While the biological activities are promising, safety profiles must be considered:
- Toxicity Studies : Initial assessments suggest moderate toxicity at high concentrations; however, detailed toxicological evaluations are necessary to establish safe dosage ranges.
Q & A
Q. Example Yield Data :
| Precursor | Conditions | Product (Regioisomer) | Yield |
|---|---|---|---|
| Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione | Acetic acid, reflux | Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate | 62% |
Basic: How is the crystal structure of triazolo[1,5-a]pyrimidine derivatives validated, and what parameters are critical for confirming regiochemistry?
X-ray crystallography is the gold standard for structural validation. Key parameters include:
- Unit Cell Dimensions : For example, a triclinic system (space group P1) with a = 8.9280 Å, b = 9.8217 Å, c = 11.3775 Å, and angles α = 106.022°, β = 102.631°, γ = 109.919° .
- Bond Lengths/Angles : Confirming the triazolo-pyrimidine core (e.g., C–N bond lengths ~1.33–1.38 Å) .
- Hydrogen Bonding : Stabilizes the structure; methyl or propyl groups exhibit predictable torsion angles .
Q. Refinement Metrics :
| Parameter | Value |
|---|---|
| R[F² > 2σ(F²)] | 0.055 |
| wR(F²) | 0.156 |
Advanced: How can computational modeling optimize the design of triazolo[1,5-a]pyrimidine derivatives for biological activity?
Density Functional Theory (DFT) and molecular docking are used to predict interactions with biological targets (e.g., viral polymerases or enzymes). For example:
Q. Computational Data :
| Derivative | Target | Binding Energy (kcal/mol) |
|---|---|---|
| Compound 93 () | Influenza A PA-PB1 | -9.2 |
Advanced: What strategies resolve contradictions in regioselectivity during synthesis of triazolo[1,5-a]pyrimidines?
Contradictions arise from competing reaction pathways (e.g., 5- vs. 7-substitution). Mitigation strategies include:
- Solvent Polarity : Polar solvents (e.g., DMF) favor one regioisomer by stabilizing transition states .
- Catalytic Additives : Piperidine or TMDP (tetramethylenediamine piperazine) directs regiochemistry but requires careful handling due to toxicity .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic products, while reflux favors thermodynamic control .
Case Study :
Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (62% yield) vs. its regioisomer (38% yield) under identical conditions .
Basic: What spectroscopic techniques are essential for characterizing chloro-propyl-triazolo[1,5-a]pyrimidine derivatives?
- ¹H/¹³C NMR : Methyl groups resonate at δ 2.3–2.6 ppm, while aromatic protons appear at δ 7.2–8.5 ppm. Propyl substituents show triplet splitting (δ 0.9–1.6 ppm) .
- IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) confirm ester groups; C–Cl bonds appear at 550–650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 290.77 for C₁₃H₁₁ClN₄S) validate molecular weight .
Advanced: How are bioactivity and toxicity profiles evaluated for triazolo[1,5-a]pyrimidine derivatives?
- In Vitro Assays : Enzyme inhibition (e.g., HMG-CoA reductase) or cytotoxicity against cancer cell lines (IC₅₀ values) .
- Ecotoxicology : UN Transport Class 9 designation indicates environmental hazard potential; biodegradability studies are critical .
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) assess oxidative degradation .
Q. Example Toxicity Data :
| Assay | Result |
|---|---|
| Acute Toxicity (LD₅₀) | >2000 mg/kg (oral, rat) |
Advanced: What are the challenges in scaling up triazolo[1,5-a]pyrimidine synthesis, and how are they addressed?
- Purification : Flash chromatography is impractical for large-scale; recrystallization (cyclohexane/CH₂Cl₂) or distillation optimizes yield .
- Regiochemical Purity : Continuous-flow reactors improve reproducibility of regioisomer ratios .
- Safety : POCl₃ and chlorinated solvents require strict containment; greener alternatives (e.g., ionic liquids) are under exploration .
Basic: What is the role of substituents (e.g., chloro, propyl) in modulating the physicochemical properties of triazolo[1,5-a]pyrimidines?
- Chloro Groups : Enhance electrophilicity and stability via resonance; increase logP (lipophilicity) by ~0.5 units .
- Propyl Chains : Improve solubility in nonpolar solvents (e.g., hexane) but reduce aqueous solubility .
- Methyl Esters : Hydrolyze to carboxylic acids under basic conditions, enabling further functionalization .
Advanced: How do structural modifications at the 2-carboxylate position influence bioactivity?
Replacing the ester with amides or sulfonamides alters target specificity:
- Amide Derivatives : Exhibit higher plasma stability (e.g., N-(3-chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine) .
- Sulfonamides : Improve binding to sulfa drug targets (e.g., dihydropteroate synthase) .
Basic: What are the storage and handling protocols for triazolo[1,5-a]pyrimidine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
